2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate (CAS: 62497-19-2), commonly abbreviated as T(p-F)PPT, is a highly oxidizing, metal-free organic photoredox catalyst. Characterized by its triarylpyrylium core substituted with three electron-withdrawing para-fluoro groups and stabilized by a non-explosive tetrafluoroborate counterion, this compound is primarily procured for visible-light-driven single-electron transfer (SET) reactions [1]. It is distinguished in laboratory and industrial workflows by its extreme excited-state oxidation potential, which allows it to activate challenging substrates that remain inert to standard ruthenium or iridium complexes[2]. Commercially, it serves as a critical drop-in replacement for precious-metal catalysts in the synthesis of complex aza- and oxa-heterocycles, offering a sustainable, heavy-metal-free pathway for pharmaceutical intermediate manufacturing [3].
When designing photoredox-driven cyclizations or late-stage functionalizations, substituting T(p-F)PPT with standard transition-metal photocatalysts (e.g., Ru(bpy)3 2+) or unsubstituted pyrylium salts (e.g., TPP) often results in reaction failure or severe process limitations. Standard ruthenium complexes lack the extreme excited-state oxidation potential required to activate challenging substrates like unactivated alkynes or phenols via single-electron transfer [1]. Conversely, while unsubstituted 2,4,6-triphenylpyrylium (TPP) provides high oxidizing power, it lacks the enhanced electrophilicity imparted by the three para-fluoro substituents of T(p-F)PPT. This distinct electron-deficient core allows T(p-F)PPT to act simultaneously as a Lewis acid and a photocatalyst, a dual-role capability missing in generic dyes [2]. Furthermore, attempting to use cheaper perchlorate salts of pyrylium dyes introduces severe explosive hazards during scale-up, making the tetrafluoroborate form of T(p-F)PPT a non-negotiable requirement for safe, metal-free industrial processing .
Unlike conventional organic dyes that function strictly as single-electron transfer (SET) agents, T(p-F)PPT possesses a highly electron-deficient pyrylium core enhanced by the inductive effect of three para-fluoro substituents. This allows it to act simultaneously as an electrophilic Lewis acid catalyst and a photoredox catalyst. In the deoxygenative cyclization of N-vinyl nitrones and amidoximes, T(p-F)PPT successfully drives the reaction at a 2 mol% loading without requiring an external Lewis acid co-catalyst[1].
| Evidence Dimension | Catalyst loading and additive requirements for oxidative cyclization |
| Target Compound Data | Full conversion at 2 mol% loading with 0 equivalents of external Lewis acid additives |
| Comparator Or Baseline | Standard single-role photocatalysts (e.g., Eosin Y) requiring stoichiometric heavy-metal Lewis acids (e.g., Cu(OTf)2) |
| Quantified Difference | Eliminates the need for metal-based Lewis acid co-catalysts, reducing a multi-component catalytic system to a single dual-role organocatalyst |
| Conditions | Visible-light irradiation, DMF/MeCN solvent, room temperature |
Procuring a dual-role catalyst streamlines reaction optimization, reduces batch-to-batch variability, and lowers the cost of goods by eliminating the need for complementary Lewis acid additives.
T(p-F)PPT is a highly oxidizing photooxidant, characterized by an excited-state reduction potential of approximately +2.28 V vs SCE [1]. This extreme oxidizing power significantly outperforms standard transition-metal benchmarks, enabling the direct single-electron oxidation of challenging substrates such as unactivated alkynes and phenols, which remain inert under milder photoredox conditions.
| Evidence Dimension | Excited-state reduction potential (E1/2 red* vs SCE) |
| Target Compound Data | ~ +2.28 V vs SCE |
| Comparator Or Baseline | Standard Ruthenium benchmark (Ru(bpy)3 2+) at +0.77 V vs SCE |
| Quantified Difference | Provides an oxidation driving force >1.5 V higher than baseline Ru-complexes, expanding the thermodynamically accessible substrate scope |
| Conditions | Measured in acetonitrile (MeCN) against Saturated Calomel Electrode (SCE) |
Buyers targeting the late-stage functionalization of electron-deficient or unactivated precursors must select T(p-F)PPT over standard Ru/Ir complexes to overcome high thermodynamic oxidation barriers.
Pyrylium salts are frequently synthesized and utilized as perchlorate (ClO4-) salts, which pose severe explosive hazards upon heating, friction, or exposure to organic solvents during scale-up. The tetrafluoroborate (BF4-) counterion in T(p-F)PPT inherently mitigates these detonation risks while maintaining excellent solubility (e.g., 0.2 M in DMF) and identical photophysical performance .
| Evidence Dimension | Shock/thermal sensitivity and process safety profile |
| Target Compound Data | Non-explosive tetrafluoroborate (BF4-) salt, stable under standard heating and visible-light irradiation |
| Comparator Or Baseline | 2,4,6-Triphenylpyrylium perchlorate (TPP perchlorate) or analogous perchlorate salts |
| Quantified Difference | Replaces a highly shock-sensitive and thermally unstable perchlorate anion with a stable BF4- anion, enabling safe transition from milligram-scale discovery to multi-gram or pilot-scale synthesis |
| Conditions | Bulk handling, solvent removal, and photoredox batch processing |
For industrial procurement and process chemistry, avoiding perchlorate salts is a strict safety mandate; the tetrafluoroborate form ensures compliance with scale-up safety protocols.
In the synthesis of complex oxygenated and nitrogenous heterocycles, T(p-F)PPT replaces traditional palladium or gold catalysts. For example, it facilitates the direct O-alkenylation of phenols with terminal alkynes under visible light without any external ligands, drastically reducing trace-metal residues in the final product[1].
| Evidence Dimension | Heavy metal residue and ligand requirement |
| Target Compound Data | 0 ppm precious metal residue; 0 equivalents of phosphine/amine ligands required |
| Comparator Or Baseline | Classical Gold (Au) or Palladium (Pd) catalyzed hydroarylation/alkenylation requiring 5-10 mol% metal loading and complex ligands |
| Quantified Difference | Eliminates 100% of precious metal costs and downstream trace-metal scavenging steps required for pharmaceutical compliance |
| Conditions | Room temperature, visible light (LED/CFL), air or O2 atmosphere |
Procuring this organic photocatalyst directly reduces API purification costs by bypassing the strict regulatory limits on heavy-metal impurities in pharmaceutical manufacturing.
T(p-F)PPT is the targeted choice for synthesizing complex aza- and oxa-heterocycles (such as 1,2,4-oxadiazolines and tetrasubstituted pyrroles) where trace-metal contamination must be avoided. Its dual electrophilic and photoredox activity allows for additive-free, visible-light-driven cyclizations, directly supporting green chemistry mandates in API manufacturing [1].
Due to its extreme excited-state oxidation potential (+2.28 V vs SCE), T(p-F)PPT is highly effective for the late-stage single-electron oxidation of unactivated alkynes, phenols, and electron-deficient aromatics. It succeeds in functionalization workflows where standard ruthenium or iridium photocatalysts fail to overcome the thermodynamic oxidation barriers [2].
For process chemists moving from milligram-scale discovery to multi-gram pilot runs, the tetrafluoroborate salt of T(p-F)PPT provides a critical safety advantage over perchlorate-based pyrylium dyes. It ensures stable, non-explosive handling during solvent removal and bulk processing while maintaining excellent solubility in polar aprotic solvents .
Corrosive